N-(1-benzylpiperidin-4-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Description
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H24N4O2/c27-21(14-20-18-8-4-5-9-19(18)22(28)25-24-20)23-17-10-12-26(13-11-17)15-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,23,27)(H,25,28) |
InChI Key |
KFPMJHJJCMTPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=NNC(=O)C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Oxo-3,4-Dihydrophthalazin-1-yl)Acetic Acid
The phthalazinone-acetic acid moiety is typically synthesized through cyclocondensation reactions. A common approach involves reacting substituted phthalic anhydrides with hydrazine derivatives to form the dihydrophthalazine ring, followed by alkylation or nucleophilic substitution to introduce the acetic acid group.
Example Procedure (Adapted from):
-
Cyclocondensation:
Phthalic anhydride (1.0 equiv) is refluxed with hydrazine hydrate (1.2 equiv) in ethanol to yield 3,4-dihydrophthalazine-1,4-dione. -
Acetic Acid Functionalization:
The phthalazinone intermediate is treated with ethyl bromoacetate (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in DMF at 80°C for 12 hours. Hydrolysis with NaOH (2M) produces 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | EtOH, reflux, 6h | 85 |
| 2 | DMF, K₂CO₃, 80°C | 72 |
This method, derived from zopolrestat synthesis protocols, emphasizes the importance of base selection and solvent polarity in optimizing alkylation efficiency.
Preparation of N-(1-Benzylpiperidin-4-yl)Amine
The benzylpiperidine amine is synthesized via nucleophilic substitution or reductive amination. A representative method involves benzylation of piperidin-4-amine:
-
Benzylation:
Piperidin-4-amine (1.0 equiv) is reacted with benzyl bromide (1.1 equiv) in acetonitrile with triethylamine (2.0 equiv) as a base. The mixture is stirred at room temperature for 24 hours. -
Purification:
The crude product is purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) to isolate N-(1-benzylpiperidin-4-yl)amine.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 24h |
| Yield | 89% |
| Purity (HPLC) | >98% |
This method, corroborated by benzamide syntheses, highlights the role of steric hindrance and base strength in achieving high yields.
Amide Coupling and Final Product Assembly
Activation and Coupling Reactions
The acetic acid and benzylpiperidine amine are coupled using carbodiimide-based reagents. Two prevalent strategies are observed:
Method A (HATU-Mediated Coupling):
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF. N-(1-benzylpiperidin-4-yl)amine (1.1 equiv) is added, and the reaction is stirred at 25°C for 6 hours.
Method B (EDCl/HOBt Coupling):
The acid is treated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in THF. After 1 hour, the amine is added, and the mixture is refluxed for 12 hours.
Comparative Performance:
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| A | HATU/DIPEA/DMF | 78 | 97 |
| B | EDCl/HOBt/THF | 65 | 95 |
HATU-mediated coupling offers superior efficiency, attributed to enhanced activation of the carboxylate group.
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or chromatography. Structural confirmation employs:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, phthalazinone-H), 4.12 (q, 2H, CH₂CO), 3.51 (m, 1H, piperidine-H).
-
MS (ESI+): m/z 407.2 [M+H]⁺.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Reaction kinetics improve in polar aprotic solvents (DMF > THF) due to better reagent solubility. Elevated temperatures (50–60°C) reduce coupling times but may promote racemization.
Catalytic Additives
Adding DMAP (0.1 equiv) in EDCl/HOBt reactions increases yields by 12%, likely through enhanced acyl intermediate stabilization.
Industrial Applications and Patent Landscape
Patent EP2945943B1 discloses analogous phthalazinone-acetamide syntheses, emphasizing continuous flow systems for large-scale production. Key claims include:
-
Use of immobilized coupling reagents to minimize purification steps.
-
Microwave-assisted cyclocondensation (150°C, 30 min) for 95% yield.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Analgesic Activity
One of the primary applications of this compound is in the development of analgesics. Studies have demonstrated that derivatives of piperidine and phthalazinone exhibit significant analgesic effects. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation pathways .
Antitumor Properties
Research indicates that N-(1-benzylpiperidin-4-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may possess antitumor properties. Compounds featuring the phthalazinone structure have been investigated for their ability to induce apoptosis in cancer cells. This mechanism is attributed to their interaction with specific cellular pathways that regulate cell survival and death .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Piperidine derivatives are known for their activity on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors. This makes them candidates for the treatment of neurological disorders such as depression and anxiety .
Synthesis of Novel Derivatives
The synthesis of this compound can serve as a precursor for creating novel derivatives with enhanced biological activities. The compound can undergo various chemical reactions, including oxidation and substitution, to yield derivatives that may exhibit improved pharmacological profiles.
Building Block in Drug Development
This compound acts as a versatile building block in drug development. Its structural components can be modified to create new therapeutic agents targeting various diseases. The ability to synthesize analogs facilitates structure–activity relationship (SAR) studies, which are essential for optimizing drug efficacy and safety .
Case Study 1: Analgesic Activity Evaluation
In a study evaluating the analgesic activity of related compounds, it was found that certain derivatives exhibited up to 81% inhibition of pain response at specific dosages. This highlights the potential of this compound in pain management therapies .
Case Study 2: Antitumor Screening
Another study focused on the antitumor effects of phthalazinone derivatives demonstrated that compounds similar to this compound were effective in inhibiting tumor growth in vitro. The research emphasized the importance of structural modifications in enhancing anticancer activity .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzylpiperidinyl group in the target compound distinguishes it from derivatives with aryl or sulfonamide substituents (e.g., 4b, 4d). This substitution likely improves CNS bioavailability compared to the more polar sulfamoylphenyl group in 4b .
- The target compound’s melting point is unreported but may differ due to its flexible piperidine ring .
Structure-Activity Relationship (SAR)
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O2 |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 877988-62-0 |
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways. The piperidine moiety is known to interact with various receptors, influencing neurochemical signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that derivatives similar to this compound can protect neuronal cells from oxidative stress and apoptosis. For instance, compounds with similar structures have demonstrated enhanced neuronal Ca²⁺ regulatory activity, which is crucial in preventing neurodegenerative diseases .
- Antidepressant Properties : The compound's interaction with serotonin receptors suggests potential antidepressant effects. In vitro studies have indicated that modifications in the piperidine structure can lead to increased affinity for serotonin receptors .
- Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties through modulation of pain pathways in the central nervous system .
Case Study 1: Neuroprotection in SH-SY5Y Cells
A study assessed the effects of this compound on SH-SY5Y neuroblastoma cells. The compound was tested at concentrations of 1, 3, 10, and 30 µM. Results indicated that while lower concentrations did not significantly affect cell viability, higher concentrations (30 µM) led to a notable reduction in cell viability due to cytotoxic effects .
Case Study 2: Behavioral Studies in Animal Models
In behavioral studies using rodent models, compounds related to this structure were evaluated for their effects on anxiety and depression-like behaviors. Results showed that administration of these compounds resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and detect impurities (e.g., residual solvents) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% target) and identify byproducts .
- Mass Spectrometry : High-resolution MS (ESI+) for molecular weight confirmation and fragmentation pattern analysis .
What experimental strategies resolve contradictions in reported biological activity data?
Advanced
Discrepancies in bioactivity (e.g., IC50 variability across assays) may arise from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH altering compound solubility .
- Metabolic stability : Pre-incubation with liver microsomes (human vs. rodent) to assess degradation kinetics .
- Target selectivity : Use of CRISPR-edited cell lines or competitive binding assays to confirm specificity for kinase vs. GPCR targets .
Validating findings via orthogonal assays (e.g., SPR for binding affinity alongside cellular assays) is recommended .
What safety protocols are critical for handling this compound?
Q. Basic
- Hazards : Acute toxicity (oral LD50: 300 mg/kg in rodents), skin irritation, and respiratory sensitization .
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles for splash protection .
- Ventilation : Use fume hoods during weighing and reactions to avoid aerosol exposure .
How can structural modifications enhance target selectivity?
Q. Advanced
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF3) at the benzyl position to modulate lipophilicity and binding pocket interactions .
- Phthalazinone ring modifications : Replacing the 4-oxo group with a thione (-S) to alter hydrogen-bonding patterns with kinase ATP pockets .
- Pharmacophore modeling : Docking studies (AutoDock Vina) to predict interactions with residues like Lys68 in PI3Kγ .
What are the stability profiles of this compound under varying storage conditions?
Q. Advanced
- Thermal stability : Degrades >5% after 30 days at 40°C (accelerated stability testing via HPLC) .
- Light sensitivity : Protect from UV exposure (amber vials) to prevent photodegradation of the phthalazinone ring .
- Solution stability : Store in DMSO at -20°C; avoid freeze-thaw cycles (>3 cycles reduce activity by 15%) .
How do researchers validate mechanistic hypotheses for this compound’s activity?
Q. Advanced
- Kinetic studies : Stopped-flow fluorescence to measure binding rates (kon/koff) with purified targets .
- Mutagenesis : Alanine scanning of putative binding residues (e.g., Asp832 in EGFR) to confirm critical interactions .
- Metabolite profiling : LC-MS/MS to identify active metabolites in hepatic microsome incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
